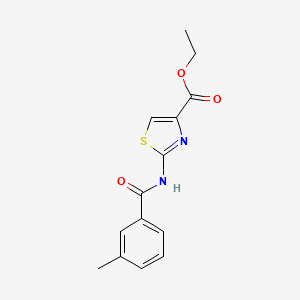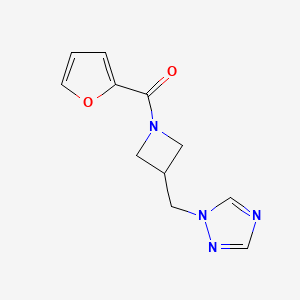
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the azetidinone class of compounds and has been studied for its ability to modulate various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . These findings suggest that our compound could be explored for its efficacy in inhibiting cancer cell growth.
Antimicrobial and Antifungal Applications
The triazole ring is known for its broad biological activities, including antimicrobial and antifungal effects . This makes the compound a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Antiviral Properties
Triazole derivatives have been identified as potential antiviral agents. They have been used in the synthesis of compounds active against various viruses, including influenza A and herpes simplex virus type 1 (HSV-1) . Research into the antiviral applications of our compound could contribute to the development of new treatments for viral infections.
Agrochemical Research
The unique structure of triazole compounds allows them to be used in agrochemistry. They can serve as the basis for developing new agrochemicals, such as pesticides or herbicides, which could improve crop protection and yield .
Material Chemistry
In material chemistry, triazole derivatives can be utilized as photostabilizers, dyes, or anticorrosives . Investigating the compound in this context could lead to the creation of new materials with enhanced properties.
Pharmacological Enhancements
Due to their ability to form non-covalent bonds with enzymes and receptors, triazole derivatives can be incorporated into drug candidates to enhance their pharmacological profile . This includes improving drug solubility, stability, and efficacy.
Antituberculosis Activity
Research has shown that triazole derivatives can be effective against tuberculosis. Compounds containing the triazole moiety have been evaluated for their activity against the mycobacterium tuberculosis strain H37Rv . This suggests potential applications of our compound in the treatment of tuberculosis.
Anti-Inflammatory and Analgesic Effects
Triazole derivatives are also known for their anti-inflammatory and analgesic properties . This opens up possibilities for the compound to be used in the development of new anti-inflammatory drugs or pain relievers.
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole moiety have been known to interact with various enzymes and receptors, including carbonic anhydrase and HDAC2 .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of cyp-450 . The carbonyl group in the compound could potentially form hydrogen bonds, enhancing its interaction with its targets .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in dmso and dmf, as seen in similar compounds , can influence its absorption and distribution in the body.
Result of Action
1,2,4-triazole derivatives have been associated with diverse pharmacological activities such as analgesic, antiasthematic, diuretic, antihypertensive, and antiinflammatory properties .
Propiedades
IUPAC Name |
furan-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(10-2-1-3-17-10)14-4-9(5-14)6-15-8-12-7-13-15/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIVMMXYVMNBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)

![methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2996707.png)
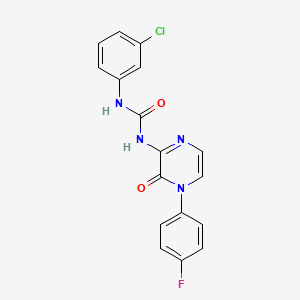


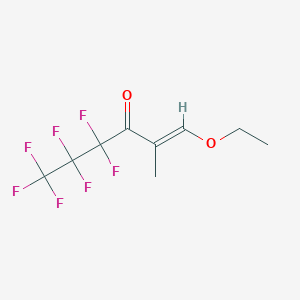
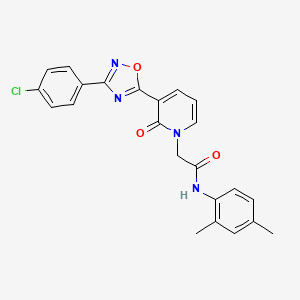
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996716.png)
![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996717.png)

![N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide](/img/structure/B2996721.png)
